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molecular formula C15H13BrN2OS B8497151 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

Cat. No. B8497151
M. Wt: 349.2 g/mol
InChI Key: GJNWNTFJUJAQSY-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 4-amino-2-bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylic acid (400 mg, 1.017 mmol) (Description 16), copper (194 mg, 3.05 mmol) and quinoline (3 mL, 25.3 mmol) was heated in a microwave at 180° C. for 30 min and then 190° C. for 30 min. After cooling to RT, the mixture was purified by chromatography on silica gel, eluting with a gradient of 40-60% ethyl acetate in cyclohexane, to give the title compound (214 mg). LCMS (A) m/z: 349/351 [M+1]+, Rt 1.08 min (acidic).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
194 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([Br:23])=[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=3)[C:3]=12.N1C2C(=CC=CC=2)C=CC=1>[Cu]>[Br:23][C:13]1[S:12][C:4]2[N:5]=[C:6]([CH3:11])[CH:7]=[C:2]([NH2:1])[C:3]=2[C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C2=CC(=CC=C2)OC)Br
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
194 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 40-60% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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